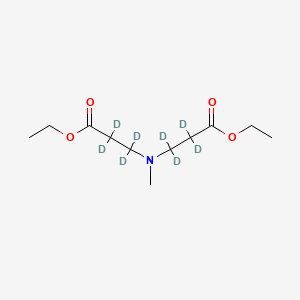

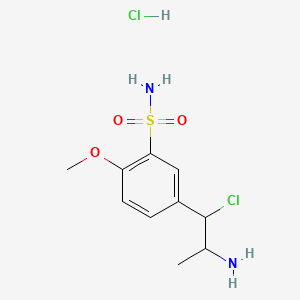

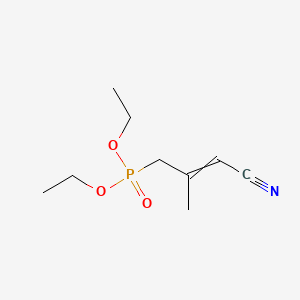

![molecular formula C14H9Cl3O2 B562490 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major CAS No. 1189477-14-2](/img/structure/B562490.png)

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major, also known as CDPE-d2, is an organochlorine compound that has been used in a variety of scientific research applications due to its unique properties. CDPE-d2 is a stable and non-toxic compound that has been used in a variety of laboratory experiments due to its low toxicity and its ability to bind to a variety of biological molecules. CDPE-d2 is a compound that is widely used in research laboratories due to its unique properties and its ability to bind to a variety of biological molecules.

Applications De Recherche Scientifique

Analytical Method Development

Graovac et al. (1995) developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, providing insights into monitoring and analysis of related compounds in environmental samples (Graovac et al., 1995).

Advanced Oxidation Processes

Brillas et al. (2000) studied the mineralization of 2,4-dichlorophenoxyacetic acid using advanced electrochemical oxidation processes, indicating the potential for effective degradation of related chlorophenols in environmental contexts (Brillas et al., 2000).

Chemical Synthesis and Transformations

Shagun et al. (2004) investigated the oxidation of 2-chloro-1-phenylethane-1,1-dithiol, contributing to the understanding of chemical transformations involving chlorinated compounds (Shagun et al., 2004).

Bioremediation

De Wildeman et al. (2003) isolated a bacterium capable of dehalorespiring vicinal dichlorinated alkanes, highlighting the potential for microbial remediation of chlorinated compounds in the environment (De Wildeman et al., 2003).

Catalytic Reactions

Takeuchi et al. (1994) explored the (porphinato)manganese(III)-catalyzed oxygenation and reduction of styrenes, which could inform catalytic processes involving similar chlorinated compounds (Takeuchi et al., 1994).

Formation of Chlorinated Organics

Rule et al. (2005) studied the formation of chloroform and chlorinated organics from triclosan, which is closely related to 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2. This research helps understand the environmental impact of chlorinated organics (Rule et al., 2005).

Adsorption Mechanisms

Wei et al. (2019) investigated the adsorption mechanism of chlorophenols on graphene oxide, which could be relevant for the adsorption and removal of related chlorinated compounds from the environment (Wei et al., 2019).

Reaction Mechanisms

Loginova et al. (2018) analyzed the reaction of styrene with chlorine dioxide, producing chlorinated compounds, thereby contributing to our understanding of the chemical behavior of similar chlorinated ethanones (Loginova et al., 2018).

Propriétés

IUPAC Name |

1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZFFCSCPXYAPX-MKANTAFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661864 |

Source

|

| Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major | |

CAS RN |

1189477-14-2 |

Source

|

| Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

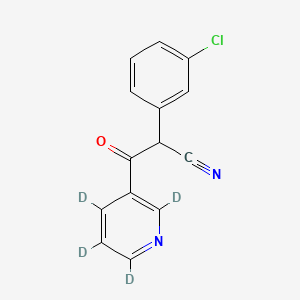

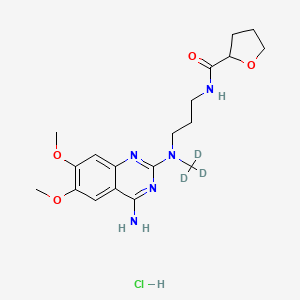

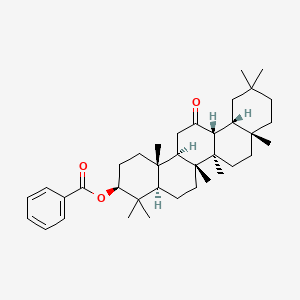

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)